molecular formula C21H21N3O4S B10992714 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10992714
M. Wt: 411.5 g/mol
InChI Key: JFUJIMGLSGXJLH-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring fused with an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Oxidation: The benzothiazole derivative is then oxidized to introduce the sulfone group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole derivatives through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, using agents like potassium permanganate.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Sulfide derivatives of the benzothiazole ring.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfone and indole groups. It can also be used in the development of biochemical assays.

Medicine

In medicine, the compound’s structure suggests potential as a pharmacophore for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the indole moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the indole moiety, making it less versatile in biological applications.

    N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide: Lacks the benzothiazole ring, reducing its potential for diverse chemical reactions.

    2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylacetamide: Substitutes the indole moiety with a phenyl group, altering its biological activity.

Uniqueness

The combination of the benzothiazole and indole moieties in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide provides a unique scaffold for chemical and biological research. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H21N3O4S/c1-14(2)12-23-11-10-15-17(7-5-8-18(15)23)22-20(25)13-24-21(26)16-6-3-4-9-19(16)29(24,27)28/h3-11,14H,12-13H2,1-2H3,(H,22,25)

InChI Key

JFUJIMGLSGXJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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